Cas no 5406-33-7 (Benzenemethanol,4-chloro-, 1-acetate)

Benzenemethanol,4-chloro-, 1-acetate is a chlorinated benzyl acetate derivative with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring a chloro-substituted benzene ring and an acetylated hydroxyl group, lends itself to use as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. The compound exhibits stability under standard conditions and demonstrates reactivity suitable for further functionalization, such as nucleophilic substitution or hydrolysis. Its well-defined molecular properties facilitate precise control in synthetic pathways, making it a valuable reagent for researchers and industrial chemists. The product is typically characterized by high purity, ensuring consistency in downstream applications.
Benzenemethanol,4-chloro-, 1-acetate structure
5406-33-7 structure
商品名:Benzenemethanol,4-chloro-, 1-acetate
CAS番号:5406-33-7
MF:C9H9O2Cl
メガワット:184.61956
MDL:MFCD00027406
CID:377424
PubChem ID:24879521

Benzenemethanol,4-chloro-, 1-acetate 化学的及び物理的性質

名前と識別子

    • Benzenemethanol,4-chloro-, 1-acetate
    • (4-chlorophenyl)methyl acetate
    • p-Chlorobenzyl Acetate
    • 4-Chlorobenzyl acetate
    • 4-ClC6H4CH2OAc
    • acetic acid-(4-chloro-benzyl ester)
    • Benzenemethanol (9CI),acetate
    • Essigsaeure-(4-chlor-benzylester)
    • p-ClC6H4CH2OAc
    • 4-Chlorobenzyl acetate, 97%
    • DTXSID80202383
    • Benzyl alcohol (8CI), acetate
    • SCHEMBL197163
    • 4-Chlorobenzylacetate
    • NSC 6987
    • MFCD00027406
    • NS00032937
    • HD3YN6NR24
    • Acetic acid 4-chloro-benzyl ester
    • Benzenemethanol (9CI), acetate
    • AKOS015913538
    • 3J-029
    • EINECS 226-464-6
    • NSC6987
    • 4-Chlorobenzenemethanol acetate
    • Benzenemethanol, 4-chloro-, 1-acetate
    • NSC-6987
    • AI3-20493
    • FT-0618194
    • Benzenemethanol, 4-chloro-, acetate
    • 5406-33-7
    • MAGQINDMZBNWLG-UHFFFAOYSA-N
    • DB-052471
    • MDL: MFCD00027406
    • インチ: InChI=1S/C9H9ClO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
    • InChIKey: MAGQINDMZBNWLG-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OCC1=CC=C(C=C1)Cl

計算された属性

  • せいみつぶんしりょう: 184.02900
  • どういたいしつりょう: 184.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.169 g/mL at 25 °C(lit.)
  • ふってん: 78-81 °C/1 mmHg(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.5200(lit.)
  • PSA: 26.30000
  • LogP: 2.40310
  • ようかいせい: まだ確定していません。

Benzenemethanol,4-chloro-, 1-acetate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

Benzenemethanol,4-chloro-, 1-acetate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

Benzenemethanol,4-chloro-, 1-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB341589-500 mg
4-Chlorobenzyl acetate; .
5406-33-7
500MG
€647.00 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
556122-5G
Benzenemethanol,4-chloro-, 1-acetate
5406-33-7 97%
5G
¥684.79 2022-02-24
eNovation Chemicals LLC
D963435-250mg
4-Chlorobenzyl acetate
5406-33-7 95%
250mg
$60 2024-06-07
abcr
AB341589-1g
4-Chlorobenzyl acetate; .
5406-33-7
1g
€852.50 2025-02-15
A2B Chem LLC
AB67230-500mg
4-Chlorobenzyl acetate
5406-33-7 >90%
500mg
$729.00 2023-12-30
Ambeed
A772411-25g
4-Chlorobenzyl acetate
5406-33-7 95%
25g
$284.0 2024-04-18
A2B Chem LLC
AB67230-10mg
4-Chlorobenzyl acetate
5406-33-7 >90%
10mg
$241.00 2023-12-30
1PlusChem
1P003LNI-5g
4-Chlorobenzyl acetate
5406-33-7 97%;RG
5g
$112.00 2024-04-30
Ambeed
A772411-5g
4-Chlorobenzyl acetate
5406-33-7 95%
5g
$81.0 2024-04-18
A2B Chem LLC
AB67230-1g
4-Chlorobenzyl acetate
5406-33-7 >90%
1g
$1313.00 2023-12-30

Benzenemethanol,4-chloro-, 1-acetate 関連文献

Benzenemethanol,4-chloro-, 1-acetateに関する追加情報

Benzenemethanol,4-chloro-, 1-acetate (CAS No. 5406-33-7): A Comprehensive Overview

Benzenemethanol,4-chloro-, 1-acetate, identified by its Chemical Abstracts Service (CAS) number 5406-33-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of chlorinated aromatic alcohols, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.

The molecular structure of Benzenemethanol,4-chloro-, 1-acetate consists of a benzene ring substituted with a chloro group at the 4-position and an acetate ester group at the 1-position. This unique arrangement imparts distinct reactivity and functionality, making it a crucial building block in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in various chemical transformations.

In recent years, Benzenemethanol,4-chloro-, 1-acetate has been extensively studied for its role in pharmaceutical development. Its structural features allow for facile modifications, enabling the creation of novel compounds with potential therapeutic benefits. Researchers have leveraged its reactivity to develop new derivatives that exhibit interesting biological activities. For instance, studies have shown that certain analogs of this compound exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for further investigation.

The synthesis of Benzenemethanol,4-chloro-, 1-acetate typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route involves the chlorination of p-hydroxybenzyl alcohol followed by acetylation. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These synthetic methodologies highlight the compound's importance in industrial and academic research settings.

The chemical properties of Benzenemethanol,4-chloro-, 1-acetate make it particularly useful in medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the design of molecules with tailored biological activities. Additionally, its stability under various reaction conditions makes it a reliable intermediate in large-scale synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of Benzenemethanol,4-chloro-, 1-acetate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental work by predicting potential binding affinities and metabolic stability, thereby accelerating the drug discovery process.

The pharmaceutical industry has shown particular interest in derivatives of Benzenemethanol,4-chloro-, 1-acetate due to their potential as lead compounds for new therapies. Researchers are exploring its utility in developing treatments for a range of diseases, including neurological disorders and infectious diseases. The compound's structural flexibility allows for the creation of molecules that can interact with specific biological pathways, offering new avenues for therapeutic intervention.

In conclusion, Benzenemethanol,4-chloro-, 1-acetate (CAS No. 5406-33-7) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in the field of medicinal chemistry.

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